molecular formula C14H17N3O3S3 B2473416 1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1219426-76-2

1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2473416
CAS RN: 1219426-76-2
M. Wt: 371.49
InChI Key: MGXLKZZIRZGZLC-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S3 and its molecular weight is 371.49. The purity is usually 95%.
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Scientific Research Applications

Luminescent Materials

The compound’s derivatives, specifically BTZ-Cz-OH and BTZ-DCz-OH , serve as luminescent materials. These ligands, functionalized with a benzo[d]thiazol-2-yl group, exhibit green emission due to excited-state intramolecular proton transfer (ESIPT). In both solution and thin solid films, they emit green light. Upon coordination with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF ), a significant blue shift and enhanced emission are observed. These materials have been successfully employed as dopants in organic light-emitting diodes (OLEDs). Notably, OLED devices doped with BTZ-Cz-BF at a concentration of 10 wt% exhibit excellent performance, with a maximum luminance of 3940 cd/m² , a maximum current efficiency of 8.26 cd/A , and a maximum external quantum efficiency (EQE) of 3.34% .

COX-1/COX-2 Inhibitors

The compound’s benzimidazole derivatives, where the 4-(methylsulfonyl)phenyl pharmacophore is attached via its C-2 position, have been designed and synthesized. These derivatives were evaluated in vitro as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Their potential as anti-inflammatory agents warrants further investigation .

Pesticidal Agents

Novel derivatives containing the benzo[d]thiazol-2-ylamino group have been synthesized. These compounds were evaluated for their pesticidal activity. Further studies are needed to explore their efficacy and potential applications in pest control .

properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S3/c1-21-10-6-3-7-11-12(10)15-14(22-11)16-13(18)9-5-4-8-17(9)23(2,19)20/h3,6-7,9H,4-5,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXLKZZIRZGZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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